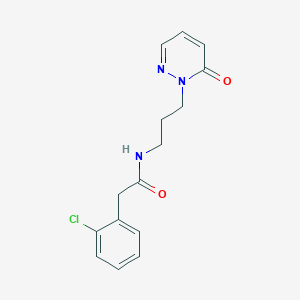
2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide, also known as ISN, is a hydrazinecarbothioamide derivative of isonicotinic acid that has been used in a variety of scientific research applications. ISN is a colorless crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). It has a melting point of 152-154°C and a molecular weight of 299.3 g/mol. ISN was first synthesized in 2000 by the group of Dr. R.C. Smith at the University of California, Berkeley. Since then, it has been used in a variety of scientific research applications due to its unique properties.
Applications De Recherche Scientifique
Antimycobacterial Activity
2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide and related compounds have been studied for their antimycobacterial activity. A study highlighted the preparation of various isonicotinoylhydrazinocarbothioamides tested against Mycobacterium tuberculosis, showing high activity towards isoniazid-resistant tuberculosis. One compound, in particular, was found to be significantly more potent than isoniazid (INH), a commonly used antitubercular agent, indicating these compounds' potential as effective treatments against tuberculosis strains resistant to conventional drugs (Sriram, Yogeeswari, & Priya, 2009).
Reductimetric Titrants
Research on the application of hydrazine derivatives, including isonicotinic acid hydrazide, as reductimetric titrants has been explored. Stability in various media and their rapid and quantitative reduction capabilities of inorganic systems have been discussed, suggesting their utility in analytical chemistry (Vulterin & Zýka, 1963).
Chelatometric Properties
The chelatometric properties of 1-isonicotinoyl-2-salicylidenehydrazine, a related compound, have been examined. Its ability to form complexes with various cations indicates its potential application in metal ion detection and quantification, contributing to analytical methods in environmental and biochemical research (Katiyar & Tandon, 1964).
Molecular Docking and Cytotoxicity
N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes have been synthesized and characterized, with studies on their molecular docking and cytotoxicity. The research demonstrates the potential of these compounds in cancer treatment, showing strong cytotoxicity against certain cancer cell lines (Abdel‐Rhman, Hussien, Mahmoud, & Hosny, 2019).
Antimicrobial Studies
Studies on the antimicrobial activities of hydrazinecarbothioamide derivatives have been conducted, showing effectiveness against various bacterial and fungal isolates. These findings underscore the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Sani & Yahaya, 2016).
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-3-(pyridine-4-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c19-12(9-5-7-14-8-6-9)16-17-13(22)15-10-1-3-11(4-2-10)18(20)21/h1-8H,(H,16,19)(H2,15,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCDRHBVTYSPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-ynamide](/img/structure/B2862779.png)





![N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2862790.png)
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2862792.png)
![8-bromo-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione](/img/structure/B2862794.png)

![2,11-Dioxadispiro[2.1.55.33]tridecane](/img/structure/B2862798.png)
![N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2862799.png)
![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2862801.png)